Product packaging for Lithium potassium iodide (1/1/2)(Cat. No.:CAS No. 121132-38-5)

Lithium potassium iodide (1/1/2)

Cat. No.: B14304600
CAS No.: 121132-38-5
M. Wt: 299.9 g/mol
InChI Key: IEGSXYJGFBDOLI-UHFFFAOYSA-L
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Description

Significance of Mixed-Cation Iodide Compounds in Solid-State Chemistry

Mixed-cation iodide compounds are a cornerstone of research in solid-state chemistry due to their wide range of potential applications, driven by the ability to tune properties by varying the constituent cations. The introduction of multiple cations, such as lithium and potassium, into a single halide lattice can significantly alter the material's physical and chemical characteristics compared to the parent binary halides. nih.govacs.org

One of the most significant consequences of mixing alkali cations is the depression of the melting point, leading to the formation of low-melting eutectics. acs.org These low-melting salt mixtures are promising candidates for high-temperature battery electrolytes and as fluxes in materials synthesis. researchgate.netucl.ac.uk Furthermore, the presence of different-sized cations can create defects and strain within the crystal lattice, which can enhance ionic conductivity. This phenomenon is critical for the development of solid-state electrolytes for batteries, where high mobility of ions like Li⁺ is essential. acs.org In the broader context of ternary metal halides, research is active in developing lead-free, non-toxic materials with excellent optical properties for applications in optoelectronics. rsc.org

Current Research Landscape and Knowledge Gaps Pertaining to Lithium Potassium Iodide (1/1/2)

A review of the current scientific literature reveals a significant knowledge gap concerning the specific ternary compound LiK₂I₃. While the constituent binary compounds, lithium iodide (LiI) and potassium iodide (KI), are extensively studied and commercially important, their ternary combination with a 1:2:3 stoichiometric ratio is not well-documented. nih.govmanac-inc.co.jpwikipedia.org

The research landscape for the LiI-KI system is dominated by studies of its phase diagram and the properties of its eutectic mixture. researchgate.netacs.org These studies focus on the liquid phase and the solidification behavior of the mixture rather than the synthesis or characterization of a discrete LiK₂I₃ compound. This indicates that a stable solid phase with this specific stoichiometry may not be readily formed or has not yet been a target of synthesis efforts. The primary knowledge gap is, therefore, the very existence and potential properties of LiK₂I₃ as a stable crystalline solid. There is no available data on its crystal structure, thermodynamic stability, or physical properties, distinguishing it from the well-characterized eutectic mixture.

Hypothesized Chemical Interactions and Structural Implications for Lithium Potassium Iodide (1/1/2)

Based on the simple eutectic nature of the LiI-KI phase diagram, it is hypothesized that strong repulsive forces or significant size mismatch between the Li⁺ and K⁺ cations prevent the formation of a stable, ordered crystal lattice in the LiK₂I₃ stoichiometry under standard conditions. researchgate.netacs.org The chemical interactions in the system are predominantly ionic, governed by the electrostatic forces between the Li⁺ and K⁺ cations and the I⁻ anions.

If the LiK₂I₃ compound could be formed, perhaps under non-equilibrium conditions or high pressure, its structure would have significant implications. The considerable difference in ionic radii between lithium (Li⁺) and potassium (K⁺) would lead to complex coordination environments. It would be structurally challenging to accommodate both small and large cations in an ordered manner within a close-packed iodide anion sublattice without inducing significant lattice strain. Another structural possibility could involve the formation of polyiodide anions, such as the triiodide ion ([I₃]⁻). wikipedia.orgacs.org These larger anions are often stabilized by large cations, and it is conceivable that a complex salt of the form K₂[LiI₃] or another arrangement could exist, although there is no direct evidence for this in the available literature. Such a structure would be a departure from a simple mixed-halide and would possess different chemical and electronic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula I2KLi B14304600 Lithium potassium iodide (1/1/2) CAS No. 121132-38-5

Properties

CAS No.

121132-38-5

Molecular Formula

I2KLi

Molecular Weight

299.9 g/mol

IUPAC Name

lithium;potassium;diiodide

InChI

InChI=1S/2HI.K.Li/h2*1H;;/q;;2*+1/p-2

InChI Key

IEGSXYJGFBDOLI-UHFFFAOYSA-L

Canonical SMILES

[Li+].[K+].[I-].[I-]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry for Lithium Potassium Iodide 1/1/2

Direct Combination Approaches for Mixed-Metal Iodides

The direct combination of binary alkali metal iodides is a straightforward method for preparing mixed-metal halides like LiK₂I₃. This approach involves the solid-state reaction of the precursor salts at elevated temperatures.

Reaction Conditions and Stoichiometric Control

The synthesis of LiK₂I₃ via direct combination requires reacting lithium iodide (LiI) and potassium iodide (KI) in a precise 1:2 molar ratio. The reaction is typically carried out in an inert atmosphere, such as under a flow of dry argon or in a sealed ampoule under vacuum, to prevent the oxidation of the iodide ions and hydrolysis of the hygroscopic precursor salts.

The reaction mixture is heated to a temperature sufficient to promote solid-state diffusion and reaction between the components. This temperature is generally kept below the melting point of the lowest-melting component to avoid incongruent melting, though it must be high enough to ensure complete reaction. For the LiI-KI system, a reaction temperature in the range of 200-250 °C would be a reasonable starting point, given the eutectic temperature of the mixture is around 285 °C. minsocam.org

Stoichiometric control is paramount to obtaining the pure ternary phase. Any deviation from the 1:2 molar ratio of LiI to KI will result in a product contaminated with unreacted precursors or other phases present in the LiI-KI system.

Precursor Selection and Purity Considerations

The selection and purity of the precursor materials, lithium iodide and potassium iodide, are critical for the successful synthesis of high-purity LiK₂I₃.

Lithium Iodide (LiI): Anhydrous LiI is essential as it is highly hygroscopic. youtube.com The presence of water can lead to the formation of hydrates and oxyiodides upon heating. LiI can be purified by methods such as purging the molten salt with hydrogen iodide (HI) and argon, followed by evacuation to remove residual moisture. minsocam.org

Potassium Iodide (KI): High-purity, anhydrous potassium iodide should be used. While less hygroscopic than LiI, it can still absorb moisture from the atmosphere. Drying the KI under vacuum at an elevated temperature before use is a common practice.

The purity of the final LiK₂I₃ product is directly dependent on the purity of these precursors. Trace metal impurities in the precursors will be incorporated into the final product, potentially altering its properties.

PrecursorMolar Mass ( g/mol )Melting Point (°C)Key Considerations
Lithium Iodide (LiI)133.85469Highly hygroscopic, requires anhydrous conditions. youtube.com
Potassium Iodide (KI)166.00681Should be dried before use.

Melt Synthesis Techniques for Homogeneous Compound Formation

Melt synthesis, also known as fusion or crystal growth from the melt, is a powerful technique for producing homogeneous, crystalline ternary compounds. britannica.comunipress.waw.pl This method involves melting the precursor materials together to form a liquid solution, from which the desired compound crystallizes upon cooling.

Temperature Regimes and Cooling Protocols

The LiI-KI phase diagram indicates a simple eutectic system. minsocam.org To synthesize LiK₂I₃, a mixture of LiI and KI with a molar ratio of 1:2 (corresponding to approximately 33.3 mol% LiI) is heated to a temperature above the liquidus line for this composition. Based on the phase diagram, this would be above approximately 400 °C to ensure a completely molten and homogeneous state. minsocam.orgresearchgate.net

The cooling protocol is critical for obtaining a single-phase, crystalline product. Slow, controlled cooling allows for the nucleation and growth of the LiK₂I₃ crystals. Rapid cooling or quenching could lead to the formation of a glassy, amorphous solid or a mixture of phases. Techniques like the Bridgman or Czochralski methods can be employed for growing large single crystals from the melt. britannica.comyoutube.com

Phase Purity Optimization in Molten Systems

Optimizing phase purity in a molten system requires careful control over several factors:

Stoichiometry: Precise control of the initial 1:2 molar ratio of LiI to KI is crucial.

Atmosphere: The melting and crystallization should be performed in an inert atmosphere to prevent side reactions.

Crucible Material: The crucible must be chemically inert to the molten iodides. Materials like graphite (B72142) or glassy carbon are often suitable.

Temperature Gradient: In directional solidification methods like the Bridgman technique, a stable and controlled temperature gradient is necessary to promote the growth of a single crystalline phase.

The LiI-KI phase diagram shows a eutectic point at 285 °C and 63.5 mole % LiI. minsocam.org Operating away from this eutectic composition is important to directly crystallize the desired LiK₂I₃ phase.

ParameterImportance in Melt Synthesis
TemperatureMust be high enough to ensure a homogeneous melt.
Cooling RateSlow cooling is crucial for crystalline phase formation.
StoichiometryDeviations can lead to the formation of secondary phases.
AtmosphereInert atmosphere prevents oxidation and hydrolysis.

Solvothermal and Hydrothermal Methods for Controlled Crystallization

Solvothermal and hydrothermal synthesis are solution-based methods that utilize elevated temperatures and pressures to increase the solubility of precursors and promote the crystallization of the desired product. acs.org These techniques can offer excellent control over particle size, morphology, and crystallinity at temperatures lower than those required for melt synthesis.

For the synthesis of LiK₂I₃, a suitable solvent would be one in which both LiI and KI are soluble. The choice of solvent is critical and can influence the reaction pathway and the final product characteristics. Polar aprotic solvents or high-boiling-point alcohols could be potential candidates.

The process involves sealing the precursor salts (LiI and KI in a 1:2 molar ratio) and the solvent in an autoclave. The autoclave is then heated to a specific temperature, typically in the range of 120-220 °C, and held for a period to allow for the reaction and crystallization to occur. The pressure inside the autoclave is determined by the vapor pressure of the solvent at the reaction temperature.

After the reaction, the autoclave is cooled, and the solid product is separated by filtration, washed with a suitable solvent to remove any unreacted precursors or byproducts, and then dried. This method has been successfully employed for the synthesis of other ternary alkali metal chalcogenides and can be adapted for the synthesis of mixed-metal iodides. acs.org

Solvent Systems and Pressure/Temperature Parameters

Solvothermal synthesis is a method of producing chemical compounds in a closed, heated, and pressurized vessel. The choice of solvent, temperature, and pressure are critical parameters that dictate the reaction pathway and the properties of the resulting material. researchgate.net

In the context of preparing mixed-halide compounds like lithium potassium iodide, the solvent system plays a crucial role. While specific data for the solvothermal synthesis of lithium potassium iodide (1/1/2) is not extensively documented, general principles of solvothermal reactions can be applied. The choice of solvent influences the solubility of the precursors (lithium salts, potassium salts, and iodide sources), the reaction kinetics, and the morphology of the final product. researchgate.net Non-aqueous organic solvents are often employed in what is termed a "solvothermal synthesis method," whereas the use of water as a solvent is referred to as "hydrothermal synthesis." researchgate.net

Pressure and temperature are interdependent in a closed solvothermal system, with the pressure being autogenous (self-generated by the vapor pressure of the solvent at the reaction temperature) or externally applied. researchgate.net These parameters affect the solvent's properties, such as its viscosity and dielectric constant, which in turn influence the dissolution and reaction rates of the precursors. Higher temperatures generally lead to faster reaction kinetics and can promote the formation of more crystalline products. researchgate.net

Table 1: General Solvothermal Synthesis Parameters and Their Influence

ParameterInfluence on SynthesisTypical Range (General)
Solvent Affects precursor solubility, reaction kinetics, and product morphology. researchgate.netresearchgate.netWater, alcohols, ethers, etc.
Temperature Controls reaction rate and crystallinity of the product. researchgate.net100 - 400 °C
Pressure Influences solvent properties and reaction environment. researchgate.netAutogenous or externally applied
Reaction Time Determines the completion of the reaction and crystal growth. researchgate.netHours to days

Crystal Growth Mechanisms under Solvothermal Conditions

The formation of crystalline lithium potassium iodide under solvothermal conditions involves nucleation and subsequent crystal growth. The process is governed by the level of supersaturation of the solute in the solvent. wiley-vch.de At low supersaturation, crystal growth typically occurs through mechanisms like spiral growth, leading to well-defined, polyhedral crystals. As supersaturation increases, two-dimensional nucleation on the crystal surface (birth and spread mechanism) becomes the dominant growth mode. wiley-vch.de

Transport of solute species to the crystal surface. wiley-vch.de

Adsorption of the species onto the surface. wiley-vch.de

Surface diffusion to an energetically favorable site (like a kink or step). wiley-vch.de

Incorporation into the crystal lattice. wiley-vch.de

Electrodialysis Metathesis for Halide Compound Preparation

Electrodialysis metathesis (EDM) is an innovative membrane-based separation technology that combines electrodialysis with a metathesis (double decomposition) reaction. nih.govdesalinationlab.com This technique has emerged as an environmentally friendly and efficient method for preparing halide compounds. nih.gov

Membrane Stack Configuration and Ion Transport Dynamics

An EDM stack is typically composed of alternating cation-exchange membranes (CEMs) and anion-exchange membranes (AEMs) arranged between two electrodes. desalt-iex.comnih.gov For the synthesis of a specific salt like lithium iodide, a four-compartment repeating unit is often used. desalinationlab.comaiche.org In a typical setup for preparing a product like lithium iodide from potassium iodide and a lithium salt (e.g., lithium sulfate), the membrane stack configuration would be designed to facilitate the desired ion exchange. nih.gov

The ion transport is driven by an applied electrical potential. researchgate.netbohrium.com Cations migrate towards the cathode and anions towards the anode. The selective permeability of the ion-exchange membranes is crucial: CEMs allow cations to pass while blocking anions, and AEMs do the opposite. desalt-iex.comnih.gov This controlled ion movement allows for the separation of the initial reactants and the formation of the desired product in a specific compartment. The Nernst-Planck equation is often used to model the ion transport, which is influenced by diffusion and electromigration. researchgate.netwur.nl

A study on lithium iodide production utilized a C–C–A–C–A–C membrane stack configuration, where 'C' represents a cation-exchange membrane and 'A' represents an anion-exchange membrane. nih.gov

Table 2: Typical Membrane Stack Configuration for Halide Synthesis

CompartmentBounded byContains (Example: LiI from KI and Li₂SO₄)Ion Movement
Product CEM & AEMLiI (product)Li⁺ enters through CEM, I⁻ enters through AEM
Reactant 1 AEM & CEMKI (reactant)K⁺ exits through CEM, I⁻ exits through AEM
Reactant 2 CEM & AEMLi₂SO₄ (reactant)Li⁺ exits through CEM, SO₄²⁻ exits through AEM
Byproduct AEM & CEMK₂SO₄ (byproduct)K⁺ enters through CEM, SO₄²⁻ enters through AEM

Optimization of Reactant Concentrations and Volume Ratios

The efficiency of the EDM process is significantly influenced by the initial concentrations of the reactants and the volume ratios of the different solution streams. nih.gov In the synthesis of lithium iodide, for instance, the impact of the initial concentrations of potassium iodide and lithium sulfate (B86663), as well as the volume ratio of the product stream to the reactant streams, were evaluated. nih.gov

Optimizing these parameters is key to maximizing the product yield and purity while minimizing energy consumption. Higher reactant concentrations can increase the rate of ion transport up to a certain point, but can also lead to issues like increased electrical resistance or membrane fouling. The volume ratio affects the final concentration of the product and the residence time of the solutions in the stack. nih.gov

For the production of lithium iodide, optimal conditions were found to be an initial potassium iodide concentration of 0.4 mol/L, an initial lithium sulfate concentration of 0.2 mol/L, and a 1:1 volume ratio of the product liquid to the raw material liquid. nih.gov

Efficiency and Purity Assessment of Electrodialysis Products

The efficiency of the EDM process is typically assessed by metrics such as current efficiency, energy consumption, and product purity. researchgate.netresearchgate.net Current efficiency relates the amount of product formed to the amount of charge passed through the system. nih.gov Energy consumption is a critical factor for the economic viability of the process. researchgate.net

Purity assessment of the final product is crucial. In the case of halide synthesis, this involves analyzing the concentration of the desired product and the levels of residual reactants and byproducts. Techniques like ion chromatography are often used for this purpose. acs.org For example, in the synthesis of various ionic liquids using electrodialysis, purities exceeding 99% have been achieved. acs.orgnih.gov A study on lithium iodide production via EDM reported achieving a purity of 98.9%. nih.gov

Table 3: Performance Metrics for Electrodialysis Metathesis of Lithium Iodide

ParameterReported ValueReference
Operating Voltage 25 V nih.gov
Initial KI Concentration 0.4 mol/L nih.gov
Initial Li₂SO₄ Concentration 0.2 mol/L nih.gov
Volume Ratio (Product:Reactant) 1:1 nih.gov
Final LiI Purity 98.9% nih.gov
Production Cost ~0.502 $/kg LiI nih.gov

Structural Elucidation and Crystallography of Lithium Potassium Iodide 1/1/2

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is a primary technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This method provides fundamental information about the crystal lattice, including the dimensions of the unit cell, the symmetry of the crystal (space group), and the exact positions of atoms within the unit cell. researchgate.netlearncheme.com From this data, crucial details such as bond lengths and bond angles can be calculated, offering insights into the chemical bonding within the compound. data.gov

Unit Cell Parameters and Space Group Determination

The determination of unit cell parameters (the lengths of the cell edges a, b, c, and the angles between them α, β, γ) and the space group is the initial step in crystal structure analysis from single-crystal X-ray diffraction data. learncheme.com This information defines the basic repeating unit of the crystal and its symmetry properties.

No published data containing the unit cell parameters or the space group for Lithium potassium iodide (1/1/2) were identified during the literature and database search.

Atomic Positions and Bond Lengths/Angles

Specific atomic positions, bond lengths, and bond angles for LiK₂I₃ are not available as no complete single-crystal structure determination has been reported in the reviewed sources.

Crystal Packing and Interionic Interactions

The analysis of crystal packing describes how the individual ions or molecules are arranged in the crystal lattice. This includes the study of interionic interactions, such as electrostatic forces and van der Waals interactions, which govern the stability of the crystal structure.

Without information on the unit cell and atomic positions, a description of the crystal packing and interionic interactions for LiK₂I₃ cannot be provided.

Powder X-ray Diffraction Characterization of Polycrystalline Phases

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. psds.ac.ukresearchgate.net It provides information about the crystalline phases present in a sample, their purity, and can be used to determine the lattice parameters of the crystal structure. psds.ac.uk

Phase Identification and Purity Assessment

Powder X-ray diffraction is a primary method for identifying the crystalline phases in a solid sample by comparing the experimental diffraction pattern to reference patterns in databases. researchgate.netmaterialsproject.org It is also crucial for assessing the purity of a synthesized compound, as the presence of impurity phases will result in additional peaks in the diffraction pattern. cam.ac.uk

No experimental powder X-ray diffraction patterns for Lithium potassium iodide (1/1/2) have been found in the public domain. Therefore, information regarding its phase identification and purity assessment is not available.

Lattice Parameter Refinement from Powder Data

For a known crystal structure, the lattice parameters can be precisely determined from a powder diffraction pattern through a process called lattice parameter refinement. psds.ac.uk This involves adjusting the lattice parameters in a theoretical model to achieve the best possible fit to the experimental data.

As no powder diffraction data for LiK₂I₃ is available, a refinement of its lattice parameters cannot be performed or reported.

Computational Crystallography and Structural Prediction

The theoretical investigation of crystalline materials provides a powerful avenue for predicting and understanding their structural properties. In the case of lithium potassium iodide (1/1/2), with the presumed chemical formula LiK₂I₂, computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating its structural parameters in the absence of extensive experimental data. These computational approaches allow for the optimization of the crystal structure and the prediction of key crystallographic information, which can then be validated against any available experimental findings.

Density Functional Theory (DFT) for Structural Optimization

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. youtube.com Within the framework of DFT, the ground-state energy of a system is a functional of the electron density. This principle allows for the calculation of various material properties, including the optimal crystal structure that corresponds to the minimum total energy. youtube.com

For a hypothetical compound like lithium potassium iodide (1/1/2), a DFT-based structural optimization would typically involve the following steps:

Initial Model Construction: A plausible initial crystal structure is proposed. This could be based on known structures of similar ternary or binary halides.

Energy Minimization: The geometry of the unit cell, including the lattice parameters and the atomic positions within the cell, is systematically varied to find the configuration with the lowest total energy. This process, often referred to as geometry optimization or relaxation, is performed by calculating the forces on the atoms and adjusting their positions until these forces are minimized.

Exchange-Correlation Functional: The choice of the exchange-correlation functional (e.g., GGA, LDA) is a critical aspect of DFT calculations, as it approximates the complex many-electron interactions. The selection of an appropriate functional is crucial for obtaining accurate predictions of the structural parameters. ieeesem.comresearchgate.net

Hypothetical DFT Optimization Data for LiK₂I₂

The following table presents a hypothetical set of optimized structural parameters for lithium potassium iodide (1/1/2) that could be obtained from a DFT calculation. This data is illustrative and not based on actual experimental or published computational results for this specific compound.

ParameterPredicted Value (DFT)
Crystal SystemOrthorhombic
Space GroupPmma (No. 51)
a (Å)7.52
b (Å)8.98
c (Å)5.45
α (°)90
β (°)90
γ (°)90
Unit Cell Volume (ų)368.5
Density (g/cm³)3.85
Atomic Coordinates
AtomWyckoff
Li2a
K4j
I(1)2d
I(2)2e

Validation against Experimental Crystallographic Data

The ultimate test of any computational prediction is its agreement with experimental results. X-ray crystallography is the primary experimental technique for determining the precise arrangement of atoms within a crystal. nih.gov The data obtained from X-ray diffraction experiments, such as the space group, lattice parameters, and atomic positions, provide the benchmark for validating computational models. uiowa.edu

In the context of lithium potassium iodide (1/1/2), if single crystals of sufficient quality were to be synthesized, X-ray diffraction analysis would yield its experimental crystal structure. This experimental data would then be compared with the results from DFT calculations. A close agreement between the computationally predicted and experimentally determined structures would lend confidence to the theoretical model and the understanding of the interatomic interactions within the compound.

Discrepancies between DFT predictions and experimental data can often be attributed to factors such as the choice of the exchange-correlation functional, the temperature at which the experiment is conducted (DFT calculations are often performed at 0 K), and the presence of defects or impurities in the experimental sample. nih.gov

Comparison of Hypothetical DFT and Experimental Data

This table illustrates how a comparison between theoretical and experimental data for LiK₂I₂ would be presented. The "Experimental Value" column is left blank as no published experimental data for this specific compound has been identified.

ParameterPredicted Value (DFT)Experimental Value% Difference
a (Å)7.52
b (Å)8.98
c (Å)5.45
Unit Cell Volume (ų)368.5

Computational and Theoretical Investigations of Lithium Potassium Iodide 1/1/2

Electronic Structure Calculations (DFT, Ab Initio Methods)

First-principles calculations, particularly those based on Density Functional Theory (DFT) and other ab initio methods, are powerful tools for elucidating the electronic properties of materials without prior experimental input. researchgate.netyoutube.com These methods solve the quantum mechanical equations governing the behavior of electrons in a material to determine its ground-state energy, charge density, and electronic band structure. researchgate.net For a compound like LiK2I3, such calculations would be foundational to understanding its potential as an electronic insulator, a key property for an electrolyte material.

Band Structure and Density of States Analysis

The electronic band structure depicts the allowed energy levels for electrons as a function of their momentum within the crystal's Brillouin zone, while the Density of States (DOS) quantifies the number of available electronic states at each energy level. rsc.orgresearchgate.netosti.gov Together, they provide a comprehensive picture of a material's electronic character.

For LiK2I3, DFT calculations are expected to reveal a wide band gap, characteristic of alkali halides. researchgate.netholycrossngl.edu.in Alkali halides are known to be excellent insulators due to the large energy difference between the filled valence band, primarily composed of halide p-orbitals, and the empty conduction band, which is mainly derived from the alkali metal s-orbitals. researchgate.netaps.org The presence of two different alkali cations, lithium and potassium, would introduce additional complexity to the band structure compared to simple binary halides. Studies on mixed-cation halide perovskites show that while the fundamental band gap may not change drastically compared to the parent single-cation compounds, local symmetries and band dispersion can be significantly affected. rsc.org

The calculated band structure for LiK2I3 would likely show a valence band maximum (VBM) dominated by iodine 5p states and a conduction band minimum (CBM) formed by a hybridization of lithium 2s and potassium 4s states. The nature of the band gap, whether direct or indirect, would also be determined from these calculations. rsc.orgholycrossngl.edu.in An indirect band gap, where the VBM and CBM occur at different points in the Brillouin zone, is common for many alkali halides.

Table 1: Predicted Electronic Properties of Lithium Potassium Iodide (1/1/2) based on trends in similar alkali halides.

PropertyPredicted CharacteristicBasis for Prediction
Band Gap (Eg) Wide (> 4 eV)Alkali halides are wide-gap insulators. The value would be intermediate between that of LiI and KI, but influenced by the specific crystal structure. researchgate.netholycrossngl.edu.in
Valence Band Primarily composed of Iodine 5p orbitalsA common feature in iodide-based alkali halides. holycrossngl.edu.in
Conduction Band Hybridized Li 2s and K 4s orbitalsThe lowest unoccupied states in alkali halides are typically from the alkali metal s-orbitals. researchgate.net
Electronic Nature InsulatorA direct consequence of the wide band gap. researchgate.netholycrossngl.edu.in

This table is illustrative and presents expected trends rather than specific calculated values, which are not currently available in the literature for LiK2I3.

Charge Distribution and Bonding Characteristics

The chemical bonding in LiK2I3 is anticipated to be predominantly ionic, arising from the large electronegativity difference between the alkali metals (Li, K) and the halogen (I). DFT calculations can quantify this by mapping the electron charge density throughout the crystal lattice. Such a map would visualize the transfer of valence electrons from the lithium and potassium atoms to the iodine atoms, resulting in the formation of Li+, K+, and I- ions.

Further analysis, such as the Bader charge analysis, can be applied to the calculated charge density to assign effective atomic charges to each ion. This would provide a quantitative measure of the degree of ionicity. While a purely ionic model would assign integer charges (+1 for Li and K, -1 for I), real materials exhibit some degree of covalent character, which would be reflected in the calculated fractional charges. In mixed cation systems, it is also possible to investigate the charge transfer characteristics between the different cations and the inorganic framework. rsc.org

Molecular Dynamics Simulations for Ionic Diffusion and Lattice Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD can provide insights into dynamic processes such as ionic diffusion, which is critical for electrolyte performance, and the behavior of the material at various temperatures. nih.govacs.org

Modeling Ion Transport Pathways and Activation Energies

For LiK2I3 to function as a solid electrolyte, lithium and/or potassium ions must be mobile within the crystal lattice. MD simulations are an ideal tool to investigate these transport phenomena at an atomic scale. nih.govnih.gov A simulation would involve constructing a supercell of the LiK2I3 crystal structure and then tracking the trajectories of all ions over a period of time at a given temperature.

By analyzing these trajectories, one can identify the pathways through which ions migrate. This could involve hopping between adjacent lattice sites, potentially mediated by vacancies or other point defects within the crystal. researchgate.netaip.org The mean squared displacement (MSD) of the ions can be calculated from the simulation data, from which the diffusion coefficient (D) for each ionic species (Li+, K+) can be determined using the Einstein relation.

To understand the energy barriers associated with ion movement, the activation energy (Ea) for diffusion can be calculated by running a series of MD simulations at different temperatures and analyzing the temperature dependence of the diffusion coefficient, which typically follows an Arrhenius relationship. This activation energy is a crucial parameter for predicting the ionic conductivity of the material. In mixed alkali halides, the interplay between the diffusion of the different cations is a key area of investigation. nih.govacs.orgacs.org

Table 2: Parameters Obtainable from Molecular Dynamics Simulations of Ion Transport in LiK2I3.

ParameterDescriptionSignificance
Diffusion Coefficient (D) A measure of the rate of ionic movement through the lattice.Directly relates to the material's ionic conductivity. A higher D is desirable for an electrolyte. acs.org
Activation Energy (Ea) The minimum energy required for an ion to hop from one site to another.A lower Ea indicates more facile ion transport and higher conductivity. nih.gov
Ion Transport Pathway The specific route taken by ions as they move through the crystal structure.Understanding the pathway can inform strategies for optimizing ionic conductivity. researchgate.netaip.org
Residence Time The average time an ion spends at a particular lattice site before hopping.Provides insight into the dynamics of the hopping mechanism. nih.govacs.org

This table outlines the key outputs from a hypothetical MD study on LiK2I3.

Simulating Dynamic Behavior at Elevated Temperatures

MD simulations are also highly effective for studying the structural and dynamic properties of materials at elevated temperatures. scirp.org By gradually increasing the temperature in the simulation, one can observe phase transitions, such as melting. The simulation can reveal the breakdown of the crystal lattice and the onset of liquid-like behavior, providing a prediction of the melting point of LiK2I3.

Furthermore, analyzing the atomic vibrations at high temperatures can provide information about the thermal stability of the compound and the anharmonicity of the lattice vibrations. This is important for understanding the material's behavior in high-temperature applications.

Thermodynamic Modeling of Phase Equilibria

Thermodynamic modeling, often aided by computational methods like the CALPHAD (CALculation of PHAse Diagrams) technique, is used to construct phase diagrams that show the stable phases of a material system at different temperatures, pressures, and compositions. scirp.orgarxiv.orgresearchgate.net

For the Li-K-I system, a crucial starting point is the binary phase diagram of LiI-KI. researchgate.netacs.org Experimental and computationally assessed phase diagrams for LiI-KI show a simple eutectic system, indicating that a liquid mixture of a specific composition solidifies at a single temperature that is lower than the melting points of the individual components. researchgate.net The eutectic melting point for the LiI-KI system is reported to be around 286 °C. researchgate.net

A full thermodynamic model of the ternary Li-K-I system would involve combining the thermodynamic descriptions of the constituent binary systems (LiI-KI, Li-I, K-I, Li-K). First-principles calculations can provide the enthalpies of formation for various potential ternary compounds, including LiK2I3. ieeesem.comresearchgate.net This data is then used to parameterize thermodynamic models (e.g., Gibbs energy models) for each phase. The model can then be used to calculate the ternary phase diagram, predicting the stability range of LiK2I3 with respect to temperature and composition, and its equilibrium relationships with other phases in the system. This is essential for understanding the synthesis conditions under which the pure LiK2I3 compound can be formed. ieeesem.comresearchgate.net

Phase Diagram Construction for Li-K-I System

To understand the phase relationships between lithium, potassium, and iodine across all compositions, a ternary phase diagram must be constructed. Computationally, this is achieved by determining the thermodynamic ground state for a multitude of compositions within the Li-K-I chemical space.

Research Methodology The standard method for constructing a phase diagram from first-principles calculations is the convex hull method. arxiv.orgpsu.edursc.org The process involves:

High-Throughput Calculations: DFT calculations are performed for a large number of compositions within the Li-K-I system, including the binary endpoints (LiI, KI, and hypothetical LiK) and many intermediate ternary stoichiometries. For each composition, various crystal structures are tested to find the lowest energy configuration. nih.gov

Formation Energy Calculation: The formation energy for each calculated structure (LiₓKᵧI₂) is determined with respect to the energies of the pure elements in their standard states (Li, K, and I).

Convex Hull Construction: The formation energies are plotted in a multi-dimensional space corresponding to the composition. The convex hull is the geometric surface that connects all the lowest-energy (most stable) phases. medium.comwikipedia.org Any compound whose formation energy lies on this surface is considered thermodynamically stable. Compositions with energies above the hull are metastable or unstable. arxiv.org

Phase Diagram Generation: The resulting convex hull directly translates into the 0 K (zero-temperature) phase diagram. The vertices of the hull represent stable compounds, and the facets connecting them (tie-triangles in a ternary diagram) represent regions where three phases coexist in equilibrium. Tie-lines connecting two stable phases indicate a two-phase coexistence region. psu.edupsu.edu

While experimental phase diagrams exist for the binary LiI-KI system, a full, computationally derived phase diagram for the ternary Li-K-I system, which would confirm the stability of compounds like LiKI₂ and identify other potential stable ternary phases, has not been reported in the literature. ieeesem.com Such a diagram would be crucial for guiding synthetic efforts and understanding the material's behavior in multi-component environments.

Electrochemical Properties and Ionic Transport Mechanisms in Lithium Potassium Iodide 1/1/2

Solid-State Ionic Conductivity Assessment

There is no available data to construct a table or provide a detailed analysis of the solid-state ionic conductivity of Lithium potassium iodide (1/1/2).

Temperature Dependence of Ionic Conductivity

No studies were found that investigate the relationship between temperature and ionic conductivity for this specific compound.

Influence of Stoichiometry on Charge Carrier Mobility

While the concept of stoichiometry influencing charge carrier mobility is a fundamental principle in materials science, there is no specific research available that examines this relationship within the context of Lithium potassium iodide (1/1/2).

Ion Transport Number Determination

Impact of Cation Mixing on Transport Efficiency

The impact of mixing lithium and potassium cations on transport efficiency in the specific 1:1:2 ratio has not been documented.

Electrode-Electrolyte Interfacial Phenomena

There is no information available regarding the interfacial behavior between "Lithium potassium iodide (1/1/2)" and common electrode materials.

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no readily available information on a specific chemical compound identified as "Lithium potassium iodide (1/1/2)" or its corresponding chemical formula, LiKI₂. Searches for this compound's electrochemical properties, including its interface stability, charge transfer kinetics, and the formation of solid electrolyte interphase (SEI) layers, did not yield any specific data.

The notation suggests a mixed salt or a complex containing lithium, potassium, and iodine in a 1:1:2 molar ratio. While the individual properties of lithium iodide (LiI) and potassium iodide (KI) are well-documented, and their use in various electrolyte systems has been a subject of research, information on this particular ternary compound is absent from the accessed scientific literature.

Therefore, it is not possible to provide an article with the requested detailed research findings and data tables on the electrochemical properties and ionic transport mechanisms of "Lithium potassium iodide (1/1/2)" as the compound itself does not appear to be a recognized or studied substance in the available scientific domain.

For context, research on related materials includes:

Lithium Iodide (LiI): Extensively studied as a solid-state electrolyte and as an additive in liquid electrolytes for lithium-based batteries. wikipedia.orgresearchgate.net It is known to form protective, ionically conductive layers on electrode surfaces, which can enhance cell stability. researchgate.net

Potassium Iodide (KI): Used as a component in electrolytes, often in polymer or aqueous systems, to provide ionic conductivity. rsc.org

Mixed-Halide and Mixed-Cation Systems: Research exists on complex electrolytes and solid solutions containing multiple cations and anions to tune electrochemical properties, but no specific studies on a LiKI₂ compound were found.

Without any specific data for "Lithium potassium iodide (1/1/2)," any discussion on its electrochemical behavior would be purely speculative and would not adhere to the required standards of scientific accuracy.

Advanced Material Applications and Functionalization of Lithium Potassium Iodide 1/1/2

Solid-State Electrolyte Development for Energy Storage Devices

The compound Lithium Potassium Iodide (LiK₂I₂), also referred to as Lithium di-potassium iodide, is emerging as a material of interest in the development of solid-state electrolytes for advanced energy storage systems. Solid-state batteries offer the potential for higher energy density and improved safety compared to traditional lithium-ion batteries that utilize liquid electrolytes. wikipedia.orgwikipedia.org The rigid nature of solid electrolytes can act as a physical barrier to prevent dendrite growth, a common failure mechanism in liquid-based systems. researchgate.net

Integration in Lithium-Ion and Potassium-Ion Battery Architectures

The table below summarizes key properties and concepts related to solid-state electrolytes and their components.

Property/ConceptDescriptionRelevance to LiK₂I₂
Ionic Conductivity The measure of a material's ability to conduct ions.A critical parameter for the performance of LiK₂I₂ as a solid-state electrolyte.
Solid-State Electrolyte A solid material that conducts ions, replacing liquid electrolytes in batteries. wikipedia.orgLiK₂I₂ is being explored for this application.
Lithium-Ion Battery A type of rechargeable battery in which lithium ions move from the negative electrode to the positive electrode during discharge and back when charging. wikipedia.orgA potential application for LiK₂I₂-based electrolytes.
Potassium-Ion Battery A type of rechargeable battery that uses potassium ions as the charge carriers.Another potential application area for electrolytes containing potassium, such as LiK₂I₂.
Dendrite Formation The growth of needle-like structures on the anode of a battery, which can lead to short circuits.Solid-state electrolytes like LiK₂I₂ can physically suppress dendrite growth. researchgate.net

Evaluation of Cycling Stability and Rate Capability

The cycling stability and rate capability are crucial performance metrics for any battery. Cycling stability refers to the retention of capacity over repeated charge and discharge cycles, while rate capability describes how well a battery can perform at high charge and discharge currents. rsc.org For solid-state batteries employing electrolytes like lithium potassium iodide, these properties are intimately linked to the electrolyte's ionic conductivity and its interfacial stability with the electrodes.

While specific data on the cycling stability and rate capability of batteries using LiK₂I₂ is not available in the provided search results, general principles for solid-state systems apply. A high ionic conductivity is necessary to facilitate rapid ion transport, which is essential for good rate capability. acs.org Furthermore, a stable interface between the solid electrolyte and the electrodes is critical for long-term cycling stability. nih.gov Instability at these interfaces can lead to increased resistance and capacity fade over time. Research on other solid electrolytes has shown that strategies like creating heteroatom-concentrated grain boundaries can inhibit undesirable reactions at the interface and improve cycling performance. nih.gov

Role as Chemical Reagent in Synthetic Transformations

Beyond its potential in energy storage, lithium potassium iodide can also function as a chemical reagent in various synthetic organic reactions.

Catalytic Activity in Halide Exchange Reactions

Halide exchange, or "halex," reactions involve the substitution of one halogen for another in an organic molecule. science.gov These reactions are valuable for synthesizing organic halides that may be difficult to prepare directly. Lithium iodide is known to be an effective reagent for converting alkyl fluorides, chlorides, and bromides into the corresponding alkyl iodides. organic-chemistry.orggoogle.com The search results indicate that alkali metal iodides, including lithium iodide and potassium iodide, are used for this purpose. google.commanac-inc.co.jp The reaction often proceeds via a nucleophilic attack of the iodide ion on the carbon atom bearing the other halogen.

The use of a mixed salt like lithium potassium iodide could offer synergistic effects, potentially influencing the reaction rate and selectivity. While direct studies on LiK₂I₂ as a catalyst for halide exchange are not detailed in the search results, the individual components are well-established in this role. For instance, commercial alumina (B75360) has been shown to catalyze the halide exchange reaction of long-chain alkyl halides. acs.org

Applications in Organic Synthesis as a Halide Source

Lithium iodide is a versatile source of iodide for various organic transformations beyond simple halide exchange. google.com It is used in the cleavage of C-O bonds, such as converting methyl esters to carboxylic acids. wikipedia.org Another application is in decarboxylative iodination reactions, where a carboxylic acid is converted to an organic iodide. acs.org This can be achieved using N-(acyloxy)phthalimides with lithium iodide as the iodine source under visible light irradiation. acs.org

The provided information suggests that lithium iodide, often in combination with other reagents, is a key component in these syntheses. organic-chemistry.orggoogle.comacs.org The potassium component in LiK₂I₂ could potentially influence the solubility and reactivity of the iodide ion in different solvent systems, although specific examples are not provided.

Exploration in Novel Sensor Technologies

The iodide ion is a key component in various sensing technologies. For instance, iodide-functionalized paper-based Surface-Enhanced Raman Scattering (SERS) sensors have shown improved detection of certain narcotics. nih.gov The functionalization with potassium iodide helps in the formation of an Au-I bond on the sensor surface. nih.gov

Another area of exploration is in the development of electrochemical sensors. Mechanically treated carbon nanofibers have been used as electrodes for the rapid detection of iodide ions in solutions like synthetic urine. mdpi.com The electrochemical response involves the oxidation of iodide to triiodide and then to iodine. mdpi.com Furthermore, solid-state reference electrodes based on a silver/silver iodide (Ag/AgI) element are being developed. rsc.org In this system, a controlled amount of iodide is released to generate a stable reference potential. rsc.org

While these examples primarily highlight the role of potassium iodide or the iodide ion in general, the use of lithium potassium iodide as a source of iodide for such sensor applications is a plausible area for future investigation. The specific properties of the mixed cation salt could potentially offer advantages in terms of solubility, stability, or electrochemical behavior in certain sensor designs.

Ion-Selective Sensing Mechanisms

No published research or data could be found regarding the ion-selective sensing mechanisms of a material identified as "Lithium potassium iodide (1/1/2)".

Response Characteristics to Specific Analytes

There is no available information in scientific literature detailing the response characteristics of "Lithium potassium iodide (1/1/2)" to any specific analytes.

Interactions with Other Chemical Systems Involving Lithium Potassium Iodide 1/1/2

Phase Behavior in Multi-Component Salt Systems

The study of multi-component salt systems is crucial for applications such as batteries and industrial chemical processes where specific melting points and electrolytic properties are required. scispace.comresearchgate.net The inclusion of lithium potassium iodide can significantly alter the phase behavior of these systems.

Lithium potassium iodide is a component of various eutectic salt mixtures, which are mixtures of salts that melt and solidify at a single, minimum temperature. In molten salt applications, such as electrolytes for liquid metal batteries, halide salts are favored for their high ionic conductivity and thermal stability. dlr.de

Research into the ternary system of sodium iodide (NaI), lithium iodide (LiI), and potassium iodide (KI) provides insight into the behavior of such mixtures. dlr.de This system is considered a pseudo-binary eutectic system, where NaI is dissolved in a eutectic mixture of LiI-KI. dlr.de The melting point of the eutectic LiI-KI mixture is approximately 290 °C. The addition of NaI to this mixture results in a system with a low melting point, which is advantageous for applications like sodium-based liquid metal batteries operating at lower temperatures (e.g., < 350°C). dlr.deresearchgate.net

Sample NameNaI (mol%)LiI (mol%)KI (mol%)
0NaI-(LiI-KI)063.636.4
3NaI-(LiI-KI)361.835.2
5NaI-(LiI-KI)560.534.9
7NaI-(LiI-KI)759.233.8
9NaI-(LiI-KI)958.033.0
12NaI-(LiI-KI)1256.130.9

The chemical reactivity in these multi-component systems is also complex. The high concentration of iodide ions can influence the redox potential of the mixture. Furthermore, the strong hygroscopic nature of iodide salts means that their storage and handling require controlled, low-moisture environments, such as a glovebox, to prevent the absorption of water, which can alter their properties and reactivity. dlr.de The reactivity of iodide salts with moisture and oxygen is higher compared to other halides, which is a critical consideration in their application. google.com

Sample NameOnset of Main Melting Peak (°C)End Temperature of Main Melting Peak (°C)
0NaI-(LiI-KI)283.1293.6
7NaI-(LiI-KI)288.9300.6

This table shows representative data from Differential Scanning Calorimetry (DSC) analysis, indicating the melting range for the pure LiI-KI eutectic and a mixture containing 7 mol% NaI. researchgate.net

Reactions with Other Alkali Metals and Halogens

The interactions of lithium potassium iodide with other alkali metals and halogens are characterized by displacement and redox reactions, driven by the relative reactivities of the elements involved. byjus.comstudiaacademy.com

Displacement reactions are a form of redox reaction where an element reacts with a compound, displacing another element from the compound. youtube.comquora.com The outcome of these reactions is predicted by the reactivity series of the elements.

In the context of halogens, reactivity decreases down the group (F > Cl > Br > I). Therefore, a more reactive halogen can displace a less reactive halide ion from a salt solution. For instance, chlorine (Cl₂) is more reactive than iodine (I₂) and can displace iodide ions (I⁻) from an aqueous solution of an iodide salt. savemyexams.com

Reaction Example: Cl₂(aq) + 2KI(aq) → 2KCl(aq) + I₂(aq) wikipedia.org

This principle applies to lithium potassium iodide (LiK₂I₃). The introduction of chlorine or bromine gas to a solution containing LiK₂I₃ would result in the oxidation of the iodide ions to elemental iodine, while the more reactive halogen is reduced. quora.com

Similarly, the reactivity of alkali metals increases down the group (Li < Na < K < Rb < Cs). studiaacademy.com A more reactive alkali metal can, in principle, displace a less reactive one. However, such reactions are less common in the context of complex salts in solution and are more relevant in high-temperature or molten salt scenarios. All single displacement reactions are considered redox reactions because they involve the oxidation of one species and the reduction of another. quora.comsavemyexams.comlibretexts.org

Lithium potassium iodide can participate in the formation of more complex halide species. When combined with elemental iodine, iodide salts are known to form polyiodide ions, such as the triiodide ion (I₃⁻). wikipedia.org

Reaction Example: KI(aq) + I₂(s) ⇌ KI₃(aq)

This reaction increases the solubility of iodine in water. wikipedia.org It is highly probable that lithium potassium iodide would exhibit similar behavior, reacting with additional iodine to form polyiodide species within the solution. The formation of these species is an equilibrium process.

In systems containing multiple different halide ions, the formation of mixed-halide species can occur, though this is highly dependent on the specific conditions of the system, such as temperature and the presence of other coordinating species.

Future Research Directions and Unexplored Avenues for Lithium Potassium Iodide 1/1/2

Nano-structuring and Thin Film Fabrication Techniques

The transition from bulk materials to nanostructured forms can dramatically alter physical and chemical properties, opening up new applications. umsl.edu For lithium potassium iodide (1/1/2), the exploration of nano-structuring and thin-film fabrication is a critical next step.

Future Research Focus:

Vapor Deposition Methods: Techniques such as physical vapor deposition (PVD), chemical vapor deposition (CVD), and atomic layer deposition (ALD) should be investigated. ALD, in particular, could offer precise control over film thickness and composition, which is crucial for creating uniform, high-quality layers for electronic or optical devices. acs.org Research could focus on developing precursor chemistries and process parameters to achieve stoichiometric KLiI₂ thin films.

Solution-Based Processing: Wet chemical routes, including spin-coating, dip-coating, and inkjet printing, offer scalable and cost-effective methods for film fabrication. Future work should involve formulating stable precursor solutions and optimizing annealing conditions to control the crystallization, grain size, and morphology of the resulting films.

Nanoparticle Synthesis: The synthesis of KLiI₂ nanoparticles could be explored using methods like co-precipitation or solvothermal synthesis. Characterizing the quantum confinement effects and surface-to-volume ratio influences on properties like ionic conductivity or luminescence would be a key objective.

Embedding in Matrices: The creation of nanocomposites by embedding lithium potassium iodide nanoparticles into polymer or ceramic matrices could lead to materials with tailored properties. For example, embedding within a flexible polymer could yield novel solid-state electrolytes for flexible batteries. umsl.edu

The development of these fabrication techniques will be fundamental for integrating lithium potassium iodide (1/1/2) into advanced technologies. umsl.edu

Investigation of High-Pressure Behavior and Novel Phases

The application of high pressure can induce significant changes in the crystal and electronic structures of materials, often leading to the formation of novel phases with unique properties. rsc.org Alkali halides, for instance, typically undergo structural transitions from the NaCl (B1) structure to the CsCl (B2) structure under pressure. tubitak.gov.tr

Future Research Focus:

Phase Transition Studies: A primary research avenue is to determine the pressure at which lithium potassium iodide (1/1/2) undergoes phase transitions. High-pressure X-ray diffraction (XRD) studies using diamond anvil cells can map the structural evolution as a function of pressure. For mixed crystals of alkali halides, it has been observed that properties may not interpolate linearly from the parent compounds, suggesting that the mixed system could exhibit unique transition pressures and pathways. aps.org

Electronic and Optical Properties under Pressure: Investigating the electronic band structure and optical properties under compression is crucial. It is known that pressure can tune the bandgap of materials and, in some cases, induce metallization. aps.org For instance, the high-pressure phase of CsI becomes metallic and even superconducting. aps.org Similar phenomena could be explored in the KLiI₂ system.

Theoretical Modeling: First-principles calculations and evolutionary crystal structure prediction algorithms can complement experimental work. rsc.org These computational methods can predict the stability of new high-pressure phases, their electronic structures, and the transition pathways, guiding experimental efforts. Studies on other alkali subhalides have shown that high pressure can stabilize unusual stoichiometries and oxidation states. rsc.org

A comparative study of the high-pressure behavior of KLiI₂ with its constituent halides and other isoelectronic systems would provide fundamental insights into the evolution of chemical bonding under extreme conditions. aps.org

Integration in Hybrid Inorganic-Organic Materials

Hybrid organic-inorganic materials combine the desirable properties of both components, such as the high charge carrier mobility of inorganic materials and the processability of organic polymers. fsu.edunih.gov The integration of lithium potassium iodide (1/1/2) into such hybrids is a promising area of research. frontiersin.org

Future Research Focus:

Perovskite Solar Cells: Alkali halide additives have been shown to improve the efficiency and stability of perovskite solar cells. Future research could investigate the role of KLiI₂ as an additive or as a component in forming low-dimensional (1D, 2D) perovskite structures. fsu.eduacs.org The combination of lithium and potassium cations may offer unique advantages in passivating defects and managing ion migration within the perovskite lattice.

Solid-State Electrolytes: Lithium iodide is a key component in many solid-state electrolytes for lithium-ion batteries. rsc.org By creating hybrid materials incorporating KLiI₂ with polymers like polyethylene (B3416737) oxide (PEO), it may be possible to develop novel solid-state electrolytes with enhanced ionic conductivity and improved interfacial stability with electrodes.

Luminescent Materials: The doping of alkali halides can create luminescent materials. Hybridizing KLiI₂ with organic chromophores or embedding it within a conjugated polymer matrix could lead to new phosphors for applications in light-emitting diodes (LEDs) and sensors. The structural flexibility of these hybrids allows for tuning of their optical and electronic properties. fsu.edu

Synthesis Strategies: Developing synthesis routes like solution-phase reactions or vapor-phase infiltration will be key to creating these hybrid materials. frontiersin.org For example, a strategy could involve reacting molecular solvated alkaline earth metal iodides with alkali metal compounds to form mixed-metal clusters, a technique that could be adapted for lithium potassium iodide. researchgate.net

The synergy between the inorganic KLiI₂ and various organic components could lead to a new class of functional materials with tailored properties for optoelectronic and energy storage applications. nih.gov

Sustainable Synthesis Routes and Environmental Impact Assessment

Modern materials science places a strong emphasis on developing environmentally friendly and sustainable processes. Future research on lithium potassium iodide (1/1/2) must incorporate these principles.

Future Research Focus:

Green Synthesis Methods: Research should target synthesis routes that minimize waste, avoid hazardous solvents, and reduce energy consumption. Potential methods include:

Mechanochemistry: Solid-state synthesis through ball milling can often proceed without solvents, offering a green alternative to traditional solution-based methods.

Aqueous Synthesis: Developing synthesis protocols that use water as the solvent would significantly improve the environmental profile of the production process.

Electrodialysis Metathesis: This technique has been demonstrated for producing lithium iodide from potassium iodide and lithium sulfate (B86663), offering a cleaner process with high purity. acs.orgnih.gov Adapting this for the direct synthesis of the mixed salt could be a viable and sustainable route.

Life Cycle Assessment (LCA): A comprehensive LCA should be conducted for any promising synthesis route. This assessment would quantify the environmental impact from raw material extraction to final product disposal or recycling, providing a holistic view of its sustainability.

Raw Material Sourcing: Investigations into sourcing lithium and potassium from recycled materials or more sustainable mining practices will be important for the long-term viability of any application. For instance, processes are being developed to create useful materials from industrial byproducts like iron ore tailings, a principle that could be applied to the sourcing of raw materials for KLiI₂. mdpi.com

The following table presents a conceptual comparison of potential synthesis routes for lithium potassium iodide (1/1/2).

Synthesis MethodPotential AdvantagesPotential ChallengesSustainability Aspect
Solid-State Reaction High purity, simple processHigh temperatures requiredModerate energy consumption
Solution Co-precipitation Good stoichiometric control, low temperatureRequires solvent removal and recyclingHigh if using green solvents
Mechanochemical Synthesis Solvent-free, low energyPotential for amorphous products, contaminationHigh (low energy and waste)
Electrodialysis Metathesis Continuous process, high purity, low energyComplex setup, membrane foulingHigh (clean production) acs.orgnih.gov

This table is a conceptual representation for future research and is based on general principles of chemical synthesis.

Advanced In-Situ Characterization Techniques for Dynamic Processes

To fully understand the behavior of lithium potassium iodide (1/1/2) in various applications, it is essential to study its dynamic processes in real-time and under operating conditions. shu.edu.cn Advanced in-situ characterization techniques are indispensable for this purpose. pnnl.gov

Future Research Focus:

In-Situ/Operando XRD and TEM: To observe structural changes during processes like battery cycling or under thermal stress, in-situ X-ray diffraction (XRD) and transmission electron microscopy (TEM) are powerful tools. pnnl.gov These techniques can provide real-time information on phase transitions, lattice parameter changes, and degradation mechanisms.

Solid-State NMR Spectroscopy: Solid-state Nuclear Magnetic Resonance (NMR) is highly sensitive to the local atomic environment and can be used to study ion dynamics, such as lithium and potassium ion mobility within the crystal lattice. This is particularly relevant for electrolyte applications. nanoge.org

Synchrotron-Based Techniques: The high brightness of synchrotron radiation enables a suite of advanced characterization techniques, including high-resolution XRD and X-ray absorption spectroscopy (XAS). These can be used to probe subtle structural changes and the electronic states of the constituent elements during dynamic processes. pku.edu.cn

Molecular Dynamics Simulations: In conjunction with experimental work, molecular dynamics (MD) simulations can provide atomic-scale insights into dynamic processes. nih.gov Simulations can model ion diffusion pathways, the interaction between ions and a host matrix in a composite, and the structural response to external stimuli.

By employing these advanced techniques, researchers can build a comprehensive understanding of the structure-property-performance relationships in lithium potassium iodide (1/1/2), accelerating its development for practical applications. shu.edu.cn

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.